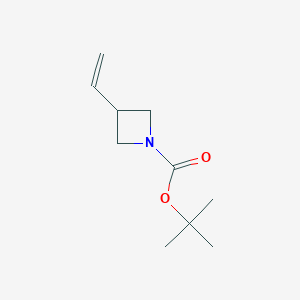

Tert-butyl 3-ethenylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-ethenylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h5,8H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASOUSGMWNLROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610333 | |

| Record name | tert-Butyl 3-ethenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-78-0 | |

| Record name | 1,1-Dimethylethyl 3-ethenyl-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-ethenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-ethenylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 3-ethenylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for tert-butyl 3-ethenylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and organic synthesis.

Chemical Properties

Tert-butyl 3-ethenylazetidine-1-carboxylate, also known as 1-Boc-3-vinylazetidine, is a heterocyclic compound featuring a strained four-membered azetidine ring, a vinyl functional group, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.

Table 1: General Chemical Properties

| Property | Value | Reference |

| CAS Number | 1026796-78-0 | [1] |

| Molecular Formula | C₁₀H₁₇NO₂ | [1] |

| Molecular Weight | 183.25 g/mol | [1] |

| Appearance | Not specified in literature; likely a liquid or low-melting solid. | |

| Boiling Point | Data not available. | |

| Melting Point | Data not available. | |

| Density | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. |

Synthesis and Reactivity

Postulated Synthetic Workflow

Caption: Postulated synthetic route to the target compound.

Reactivity

The chemical reactivity of tert-butyl 3-ethenylazetidine-1-carboxylate is dictated by its key functional groups:

-

N-Boc Protecting Group: The tert-butyloxycarbonyl group is stable under a wide range of non-acidic conditions but can be readily cleaved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the free amine. This allows for further functionalization of the azetidine nitrogen.

-

Vinyl Group: The ethenyl (vinyl) group is susceptible to a variety of reactions common to alkenes, including hydrogenation, halogenation, hydroboration-oxidation, and polymerization. It can also participate in cycloaddition reactions and cross-coupling reactions, making it a versatile handle for molecular elaboration.

-

Azetidine Ring: While the four-membered ring is strained, the N-Boc group provides some stability. The ring can potentially undergo ring-opening reactions under certain conditions, a reactivity profile that can be exploited in synthetic strategies.

Spectroscopic Data

Specific spectroscopic data such as ¹H NMR and ¹³C NMR for tert-butyl 3-ethenylazetidine-1-carboxylate are not publicly available in the searched literature. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR:

-

Signals in the vinyl region (δ 5-6 ppm) corresponding to the three vinyl protons, likely showing complex splitting patterns (dd or ddt).

-

Signals corresponding to the protons on the azetidine ring, typically found in the region of δ 3-4 ppm.

-

A singlet at approximately δ 1.4 ppm integrating to nine protons, characteristic of the tert-butyl group of the Boc protecting group.

-

-

¹³C NMR:

-

Signals in the alkene region (δ 110-140 ppm) for the two carbons of the vinyl group.

-

Signals for the carbons of the azetidine ring.

-

Signals corresponding to the quaternary and methyl carbons of the Boc group (around δ 80 ppm and δ 28 ppm, respectively).

-

Biological Activity and Applications

There is no specific information in the reviewed literature regarding the biological activity or signaling pathway involvement of tert-butyl 3-ethenylazetidine-1-carboxylate. However, the azetidine scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The vinyl group provides a reactive handle for the synthesis of diverse derivatives for screening in drug discovery programs. Its utility lies primarily as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[3]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[3]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

-

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling this chemical.

References

An In-depth Technical Guide to Tert-butyl 3-alkenylazetidine-1-carboxylates

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of tert-butyl 3-ethenylazetidine-1-carboxylate and its closely related analogue, tert-butyl 3-ethynylazetidine-1-carboxylate. These compounds are valuable heterocyclic building blocks in medicinal chemistry and drug discovery, prized for the conformational rigidity and desirable physicochemical properties imparted by the azetidine ring. This guide details their chemical identities, physical properties, and key synthetic methodologies. Emphasis is placed on providing actionable experimental protocols and visualizing synthetic workflows to aid researchers in their practical application.

Introduction and Chemical Identity

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug development. The incorporation of an azetidine scaffold can improve metabolic stability, aqueous solubility, and lipophilicity while providing novel three-dimensional exit vectors for further molecular elaboration. The N-Boc protected 3-substituted azetidines are particularly useful intermediates.

A point of potential ambiguity exists between two similarly named compounds: the "ethenyl" (vinyl) and "ethynyl" (alkyne) derivatives. This guide addresses both, clarifying their distinct identities and properties.

-

tert-butyl 3-ethenylazetidine-1-carboxylate (CAS: 1026796-78-0): Also known as 1-Boc-3-vinylazetidine, this compound features a vinyl group, which serves as a versatile handle for further chemical modifications such as cross-coupling reactions or polymerizations.[1]

-

tert-butyl 3-ethynylazetidine-1-carboxylate (CAS: 287193-01-5): Also known as 1-Boc-3-ethynylazetidine, this compound contains a terminal alkyne, making it an ideal substrate for reactions like copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and Sonogashira couplings.

Physicochemical and Safety Data

The distinct functional groups of these compounds result in different physical and chemical properties. The following tables summarize key quantitative data for easy comparison.

Table 1: Properties of tert-butyl 3-ethenylazetidine-1-carboxylate

| Property | Value | Reference |

| CAS Number | 1026796-78-0 | [2] |

| Molecular Formula | C₁₀H₁₇NO₂ | [2] |

| Molecular Weight | 183.25 g/mol | [2] |

| Appearance | Liquid | [3] |

| Purity | Typically ≥95% | [3] |

Table 2: Properties of tert-butyl 3-ethynylazetidine-1-carboxylate

| Property | Value | Reference |

| CAS Number | 287193-01-5 | [4] |

| Molecular Formula | C₁₀H₁₅NO₂ | [4] |

| Molecular Weight | 181.23 g/mol | [4] |

| Appearance | Colorless to light yellow liquid or solid | [4] |

| Boiling Point | ~228 °C | [5] |

| Density | ~1.05 g/cm³ | [5] |

| Solubility (DMSO) | 200 mg/mL (1103.57 mM) | [6] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [7] |

Safety and Hazard Information

For tert-butyl 3-ethynylazetidine-1-carboxylate (CAS: 287193-01-5) , the following hazard statements have been reported:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Synthetic Methodologies and Experimental Protocols

The synthesis of these building blocks typically starts from a common precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate or its corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate. The final functional group is then introduced via standard organic transformations.

Synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate

Experimental Protocol: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate [4]

This two-step procedure involves the oxidation of the alcohol to the ketone, followed by a Horner-Wadsworth-Emmons olefination.

Step 1: Oxidation to tert-butyl 3-oxoazetidine-1-carboxylate

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂, 200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15 °C and 5 °C.

-

Slowly add a pre-mixed solution of potassium bicarbonate (KHCO₃, 104 g) and 12% aqueous sodium hypochlorite (NaClO, 86 g) in water (389 mL) to the reaction mixture.

-

Stir the mixture for 30 minutes.

-

Upon completion (monitored by TLC), quench the reaction by adding a 15% aqueous solution of sodium thiosulfate (100 mL).

-

Extract the mixture with ethyl acetate, wash the combined organic layers with water, and remove the solvent under vacuum to yield the crude ketone, which can be used in the next step.

Step 2: Horner-Wadsworth-Emmons Reaction

-

To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in tetrahydrofuran (THF, 300 mL) under a hydrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL).

-

Stir the resulting mixture at -5 °C for 3 hours to form the ylide.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (from Step 1, 20.0 g, 116.8 mmol) in THF (67 mL) to the reaction mixture and continue stirring at -5 °C for an additional 2 hours.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding a 12.5% aqueous solution of sodium chloride (300 mL).

-

Extract the product with ethyl acetate (3 x 100 mL). The combined organic phases are then washed, dried, and concentrated to yield the final product.

Conceptual Synthesis of tert-butyl 3-ethynylazetidine-1-carboxylate

The ethynyl group is typically installed using one of two primary strategies:

-

From the Ketone: Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with an ethynylating agent, such as the Seyferth-Gilbert reagent or the Ohira-Bestmann reagent.

-

From a Halide: A Sonogashira coupling reaction between a protected alkyne (e.g., trimethylsilylacetylene) and a suitable precursor like tert-butyl 3-iodoazetidine-1-carboxylate, followed by deprotection.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of an unsaturated azetidine derivative, based on the detailed experimental protocol.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Tert-butyl 3-ethenylazetidine-1-carboxylate molecular weight

An In-depth Guide to the Molecular Weight of Tert-butyl 3-ethenylazetidine-1-carboxylate

This technical guide provides a detailed breakdown of the molecular weight of tert-butyl 3-ethenylazetidine-1-carboxylate, a heterocyclic building block utilized by researchers, scientists, and drug development professionals in the synthesis of novel compounds.

Molecular Composition and Weight

Tert-butyl 3-ethenylazetidine-1-carboxylate is an organic compound with the chemical formula C10H17NO2.[1][2] Its molecular weight is a fundamental property, essential for stoichiometric calculations in chemical reactions and for the characterization of synthesized molecules. The calculated molecular weight of this compound is approximately 183.25 g/mol .[1]

Calculation of Molecular Weight

The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The table below outlines the contribution of each element to the total molecular weight.

| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 17 | 1.008 | 17.136 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 183.251 |

Logical Representation of Molecular Weight Calculation

The following diagram illustrates the logical relationship between the elemental components and the final calculated molecular weight of the compound.

Caption: Molecular weight calculation workflow.

Experimental Considerations

While the theoretical molecular weight is calculated based on standard atomic weights, the experimental determination of molecular weight is typically performed using mass spectrometry. This technique provides the mass-to-charge ratio of ionized molecules, allowing for the confirmation of the molecular mass and the elucidation of the compound's structure. High-resolution mass spectrometry can provide highly accurate mass measurements, which are crucial for confirming the elemental composition of a newly synthesized compound.

Note: As this guide focuses on the fundamental property of molecular weight, detailed experimental protocols for the synthesis or application of tert-butyl 3-ethenylazetidine-1-carboxylate are beyond its scope. Researchers should consult relevant synthetic chemistry literature for such procedures.

References

An In-depth Technical Guide to Tert-butyl 3-ethenylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of tert-butyl 3-ethenylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.

Chemical Structure and Properties

Tert-butyl 3-ethenylazetidine-1-carboxylate, also known as 1-Boc-3-vinylazetidine, is a heterocyclic compound featuring an azetidine ring substituted with an ethenyl (vinyl) group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1026796-78-0 | [1] |

| Molecular Formula | C10H17NO2 | [1] |

| Molecular Weight | 183.25 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | Inferred from synthetic procedures |

Synthesis

The synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate is typically achieved through a two-step process starting from a readily available precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The synthetic pathway involves an oxidation step to form the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, followed by a Wittig reaction to introduce the ethenyl group.

Synthesis Pathway

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol describes the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the corresponding ketone. Two common methods are presented below.

Method A: Swern Oxidation [3]

-

To a stirred solution of oxalyl chloride (e.g., 4.28 mL, 49.8 mmol) in dichloromethane (DCM, 5 mL), add dimethyl sulfoxide (DMSO, e.g., 0.71 mL, 9.96 mmol) dropwise at -78 °C.

-

Stir the reaction mixture at this temperature for 15 minutes.

-

Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (e.g., 0.69 g, 3.69 mmol) in DCM.

-

Immediately add triethylamine (e.g., 2.1 mL, 14.75 mmol).

-

Allow the reaction to warm to room temperature and dilute with DCM (30 mL).

-

Wash the solution with water, dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., heptane/ethyl acetate gradient) to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Method B: IBX Oxidation [3]

-

To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (e.g., 20.96 g, 112 mmol) in ethyl acetate (500 mL), add 2-iodoxybenzoic acid (IBX, e.g., 62.69 g, 224 mmol).

-

Reflux the reaction mixture overnight.

-

Cool the reaction to room temperature and add petroleum ether (500 mL).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain tert-butyl 3-oxoazetidine-1-carboxylate. A yield of 99% has been reported for this method.[3]

Step 2: Synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate (Wittig Reaction)

This protocol outlines the conversion of the ketone intermediate to the final vinyl product.

-

To a suspension of methyltriphenylphosphonium bromide in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.

-

Stir the resulting mixture for a period to ensure complete ylide formation.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-ethenylazetidine-1-carboxylate.

Characterization Data

While a specific peer-reviewed source detailing the complete NMR data for tert-butyl 3-ethenylazetidine-1-carboxylate was not identified within the scope of this search, the following table presents the expected and reported data for the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate.

Table 2: Characterization Data for tert-Butyl 3-oxoazetidine-1-carboxylate

| Data Type | Observed Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H), 3.32-3.40 (m, 1H), 4.07-4.14 (m, 4H), 9.85 (d, J = 2.0Hz, 1H)[3] |

| Yield (IBX Oxidation) | 99%[3] |

| Yield (Swern Oxidation) | 27%[3] |

Applications in Research and Drug Development

The azetidine scaffold is a privileged structure in medicinal chemistry, often imparting desirable properties such as improved metabolic stability, solubility, and receptor binding affinity. The vinyl group of tert-butyl 3-ethenylazetidine-1-carboxylate serves as a versatile synthetic handle for a variety of chemical transformations, including:

-

Cross-coupling reactions: The vinyl group can participate in Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions to introduce aryl or other substituents.

-

Michael additions: The double bond can act as a Michael acceptor for the introduction of various nucleophiles.

-

Epoxidation and dihydroxylation: The alkene can be functionalized to form epoxides or diols, leading to a range of chiral building blocks.

-

Metathesis reactions: The vinyl group can engage in olefin metathesis to construct more complex cyclic or acyclic structures.

These synthetic possibilities make tert-butyl 3-ethenylazetidine-1-carboxylate a valuable intermediate for the synthesis of novel small molecules for screening in drug discovery programs targeting a wide range of diseases.

Safety Information

As with any chemical reagent, appropriate safety precautions should be taken when handling tert-butyl 3-ethenylazetidine-1-carboxylate and its precursors. It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Tert-butyl 3-ethenylazetidine-1-carboxylate is a synthetically useful and versatile building block for the development of novel chemical entities in pharmaceutical and materials science research. The synthetic route via oxidation of the corresponding alcohol followed by a Wittig reaction provides a reliable method for its preparation. The presence of the reactive vinyl group allows for a wide array of subsequent chemical modifications, making it a valuable tool for medicinal chemists and organic synthesis professionals.

References

- 1. 287193-01-5|tert-Butyl 3-ethynylazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. 1026796-78-0 Cas No. | 3-Ethenylazetidine-1-carboxylic acid tert-butyl ester | Matrix Scientific [matrixscientific.com]

- 3. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

Synthesis of Tert-butyl 3-ethenylazetidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl 3-ethenylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the oxidation of a commercially available starting material, followed by a classic olefination reaction. This document furnishes detailed experimental protocols, quantitative data, and logical diagrams to facilitate the replication and adaptation of this synthesis in a laboratory setting.

Synthetic Strategy Overview

The synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate is strategically designed in two key stages:

-

Swern Oxidation: The initial step involves the oxidation of the primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, to the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate. The Swern oxidation is selected for its mild reaction conditions and high efficiency in converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

-

Wittig Reaction: The subsequent step employs the Wittig reaction to convert the synthesized aldehyde into the target terminal alkene, tert-butyl 3-ethenylazetidine-1-carboxylate. This reaction is renowned for its reliability and stereoselectivity in forming carbon-carbon double bonds.

The overall synthetic transformation is depicted in the following workflow:

Caption: Overall synthetic workflow for tert-butyl 3-ethenylazetidine-1-carboxylate.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Materials and Reagents for Step 1 (Swern Oxidation)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | 187.24 | 0.69 g | 3.69 |

| Oxalyl chloride | C2Cl2O2 | 126.93 | 4.28 mL (49.8 mmol) | ~13.5 eq |

| Dimethyl sulfoxide (DMSO) | C2H6OS | 78.13 | 0.71 mL | 9.96 |

| Triethylamine (Et3N) | C6H15N | 101.19 | 2.1 mL | 14.75 |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Anhydrous, ~35 mL | - |

Table 2: Reaction Conditions and Yield for Step 1 (Swern Oxidation)

| Parameter | Value |

| Reaction Temperature | -78 °C to room temperature |

| Reaction Time | ~1 hour |

| Product | tert-Butyl 3-formylazetidine-1-carboxylate |

| Yield | 27% (0.19 g) |

| Purification Method | Column Chromatography (Heptane/Ethyl Acetate) |

Table 3: Materials and Reagents for Step 2 (Wittig Reaction)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |

| tert-Butyl 3-formylazetidine-1-carboxylate | C9H15NO3 | 185.22 | 1.0 g | 5.40 |

| Methyltriphenylphosphonium bromide | C19H18BrP | 357.23 | 2.12 g | 5.94 |

| Potassium tert-butoxide (t-BuOK) | C4H9KO | 112.21 | 0.67 g | 5.94 |

| Tetrahydrofuran (THF) | C4H8O | 72.11 | Anhydrous, ~50 mL | - |

Table 4: Reaction Conditions and Expected Yield for Step 2 (Wittig Reaction)

| Parameter | Value |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-24 hours |

| Product | tert-Butyl 3-ethenylazetidine-1-carboxylate |

| Expected Yield | >85% (based on similar Wittig reactions) |

| Purification Method | Column Chromatography (Hexanes/Ethyl Acetate) |

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate (Swern Oxidation)

This protocol is adapted from established procedures for the Swern oxidation of primary alcohols.

Diagram of Experimental Workflow:

Caption: Experimental workflow for the Swern Oxidation.

Methodology:

-

To a stirred solution of oxalyl chloride (4.28 mL, 49.8 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add dimethyl sulfoxide (DMSO, 0.71 mL, 9.96 mmol) dropwise to the cooled solution. The reaction mixture should be stirred at -78 °C for 15 minutes.

-

A solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (0.69 g, 3.69 mmol) in anhydrous DCM is then added dropwise to the reaction mixture.

-

After the addition is complete, continue stirring at -78 °C for an additional 30 minutes.

-

Add triethylamine (2.1 mL, 14.75 mmol) to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature.

-

Dilute the reaction mixture with DCM (30 mL) and wash with water.

-

Separate the organic phase, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography using a heptane/ethyl acetate gradient to yield tert-butyl 3-formylazetidine-1-carboxylate.[1]

Step 2: Synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate (Wittig Reaction)

This protocol is a general procedure for the Wittig reaction and should be optimized for this specific substrate.

Diagram of Experimental Workflow:

References

Synthesis of 1-Boc-3-vinylazetidine: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust synthetic route to 1-Boc-3-vinylazetidine, a valuable building block in medicinal chemistry and drug development. The synthesis commences from commercially available starting materials and proceeds through the formation of the key intermediate, 1-Boc-3-azetidinone, followed by a Wittig olefination. This document offers detailed experimental protocols, tabulated quantitative data for easy comparison, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 1-Boc-3-vinylazetidine is accomplished in a two-step sequence. The first stage involves the protection and oxidation of a commercially available azetidine precursor to yield 1-Boc-3-azetidinone. The subsequent and final step is the conversion of the ketone functionality into a vinyl group via a Wittig reaction.

Caption: Synthetic workflow for 1-Boc-3-vinylazetidine.

Experimental Protocols

Step 1: Synthesis of 1-Boc-3-azetidinone

This procedure is adapted from patent CN111362852A.

2.1.1. Boc Protection of 3,3-dimethoxy-azetidine

-

To a 250 mL four-necked flask, add 3,3-dimethoxy-azetidine (10g, 85.4mmol) and dichloromethane (50 mL).

-

Under stirring, add triethylamine (12.9g, 128.1mmol).

-

Control the internal temperature between 10-40°C and add di-tert-butyl dicarbonate (22.3g, 102.5mmol) dropwise.

-

After the addition is complete, stir the mixture at 10-40°C for 3-4 hours.

-

Upon reaction completion (monitored by TLC), add 20 mL of water to the reaction mixture and stir for 5 minutes.

-

Separate the layers and extract the aqueous layer with dichloromethane (20 mL).

-

Combine the organic layers and wash with 30 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate (20g) for 30 minutes, filter, and concentrate the filtrate to obtain 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine.

2.1.2. Hydrolysis to 1-Boc-3-azetidinone

-

To the crude 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine, add 85% formic acid (33.8g).

-

Stir the reaction mixture at 20-30°C for 16-20 hours.

-

After the reaction is complete, add 40 mL of water and 40 mL of dichloromethane.

-

Stir for 5 minutes and then separate the layers. Extract the aqueous layer with dichloromethane (20 mL x 2).

-

Combine the organic layers and wash with 5% sodium bicarbonate solution (30 mL) followed by water (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (20g), filter, and concentrate until no liquid flows out.

-

Add 52 mL of hexane to the concentrated residue, stir and heat to 40-50°C to dissolve.

-

Cool the solution to 5-10°C and allow crystallization for 1-2 hours.

-

Collect the solid by suction filtration and dry to obtain 1-tert-butoxycarbonyl-3-azetidinone.

Step 2: Wittig Olefination to 1-Boc-3-vinylazetidine

This procedure is a proposed adaptation based on a general Wittig reaction protocol.

2.2.1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

-

In a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask via a syringe.

-

Cool the resulting suspension to 0°C using an ice bath.

-

While stirring vigorously, slowly add n-butyllithium (1.1 equivalents of a 2.5 M solution in hexanes) dropwise via a syringe over 10 minutes. A deep yellow to orange color indicates the formation of the ylide.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional hour.

2.2.2. Reaction with 1-Boc-3-azetidinone

-

In a separate flame-dried 50 mL round-bottom flask, dissolve 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF (20 mL).

-

Slowly add the solution of 1-Boc-3-azetidinone to the freshly prepared ylide solution at room temperature via a cannula or syringe.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the ketone spot.

2.2.3. Work-up and Purification

-

Upon completion of the reaction, cool the mixture to 0°C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution (30 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous sodium chloride (brine) solution (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. To remove the triphenylphosphine oxide, triturate the crude residue with cold hexanes or petroleum ether and filter to remove the precipitated oxide.

-

Further purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 1-Boc-3-vinylazetidine.

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthetic route.

Table 1: Synthesis of 1-Boc-3-azetidinone

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Boc Protection | 3,3-dimethoxy-azetidine | (Boc)₂O, Triethylamine | Dichloromethane | 10-40 | 3-4 | 91 | |

| Hydrolysis | 1-Boc-3,3-dimethoxy-azetidine | 85% Formic Acid | None | 20-30 | 16-20 | 85.4 |

Table 2: Proposed Wittig Olefination of 1-Boc-3-azetidinone

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Ylide Formation | Methyltriphenylphosphonium bromide | n-Butyllithium | THF | 0 to RT | 1 | - |

| Wittig Reaction | 1-Boc-3-azetidinone | Methylenetriphenylphosphorane | THF | RT | 12-24 | 70-85 (estimated) |

Note: The yield for the Wittig reaction is an estimation based on typical outcomes for this type of transformation and may require optimization for this specific substrate.

Concluding Remarks

This technical guide outlines a practical and efficient synthetic pathway to 1-Boc-3-vinylazetidine from readily available commercial materials. The procedures provided are detailed to facilitate reproducibility in a research setting. The two-step sequence, involving the synthesis of 1-Boc-3-azetidinone followed by a Wittig olefination, offers a reliable method for accessing this versatile building block for further synthetic elaborations in the pursuit of novel therapeutic agents. Researchers are encouraged to optimize the reaction conditions, particularly for the Wittig olefination step, to achieve maximum yield and purity.

Spectroscopic and Structural Elucidation of tert-Butyl 3-Ethenylazetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of tert-butyl 3-ethenylazetidine-1-carboxylate, a key building block in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopic analysis. Detailed, standardized experimental protocols for the acquisition of this data are also provided to guide researchers in their own characterization efforts. This guide serves as a valuable resource for the identification and structural confirmation of tert-butyl 3-ethenylazetidine-1-carboxylate and related N-heterocyclic compounds.

Introduction

tert-Butyl 3-ethenylazetidine-1-carboxylate (CAS RN: 1026796-78-0), also known as 1-Boc-3-vinylazetidine, is a saturated N-heterocycle featuring a vinyl functional group. The azetidine ring is a prevalent motif in numerous biologically active molecules, and the vinyl group offers a versatile handle for further chemical modifications, such as olefin metathesis, hydroboration-oxidation, and polymerization. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled deprotection under acidic conditions, making this compound a valuable intermediate in multi-step organic syntheses. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for tert-butyl 3-ethenylazetidine-1-carboxylate. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 - 6.0 | ddd | 1H | -CH=CH₂ |

| ~ 5.1 - 5.3 | m | 2H | -CH=CH ₂ |

| ~ 4.1 - 4.3 | t | 2H | Azetidine-H (adjacent to N) |

| ~ 3.8 - 4.0 | t | 2H | Azetidine-H (adjacent to N) |

| ~ 3.4 - 3.6 | m | 1H | Azetidine-H (at C3) |

| 1.45 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156 | C=O (carbamate) |

| ~ 135 | -C H=CH₂ |

| ~ 117 | -CH=C H₂ |

| ~ 80 | -C (CH₃)₃ |

| ~ 55 | Azetidine-C (adjacent to N) |

| ~ 35 | Azetidine-C (at C3) |

| 28.4 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2975 | Strong | C-H stretch (sp³ aliphatic) |

| ~ 1690 | Strong | C=O stretch (carbamate) |

| ~ 1640 | Medium | C=C stretch (vinyl) |

| ~ 1400 | Medium | C-N stretch |

| ~ 1160 | Strong | C-O stretch |

| ~ 990, 910 | Medium | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Relative Abundance | Assignment |

| 183 | Moderate | [M]⁺ (Molecular Ion) |

| 127 | High | [M - C₄H₈]⁺ (loss of isobutylene) |

| 82 | High | [M - Boc]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for tert-butyl 3-ethenylazetidine-1-carboxylate. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically equipped with a diamond attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron impact (EI) or electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Sample Introduction (for EI): Direct insertion probe or gas chromatography (GC) inlet.

-

EI Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

-

ESI Conditions (for analysis of protonated molecule):

-

Solvent: Acetonitrile or methanol with 0.1% formic acid.

-

Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

The Ascending Trajectory of Vinyl Azetidine Derivatives in Drug Discovery: A Technical Guide to Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore unique chemical scaffolds with the potential for significant biological activity. Among these, vinyl azetidine derivatives are emerging as a promising class of compounds. The strained four-membered azetidine ring, coupled with the reactive vinyl group, bestows these molecules with distinct structural and electronic properties, making them attractive candidates for modulating various biological processes. This in-depth technical guide synthesizes the current understanding of the biological activities of vinyl azetidine derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Anticancer Activity: Targeting Key Signaling Pathways

Several studies have highlighted the potential of azetidine derivatives as potent anticancer agents. While specific data for a wide range of vinyl azetidine derivatives remains an active area of research, related azetidine compounds have shown significant efficacy, primarily through the inhibition of critical signaling pathways such as the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

The STAT3 signaling cascade is a crucial regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Novel azetidine-based compounds have been developed that demonstrate potent and selective inhibition of STAT3.[1][2]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro efficacy of representative azetidine-based STAT3 inhibitors against various cancer cell lines. It is important to note that while these compounds are not all vinyl azetidine derivatives, they provide a strong rationale for the exploration of the vinyl azetidine scaffold in this context.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Azetidine-based STAT3 Inhibitors | ||||

| H172 | Triple-Negative Breast Cancer (TNBC) | STAT3 DNA-Binding (EMSA) | 0.38 - 0.98 | [2] |

| H182 | Triple-Negative Breast Cancer (TNBC) | STAT3 DNA-Binding (EMSA) | 0.38 - 0.98 | [2] |

| 5a | - | STAT3 DNA-Binding (EMSA) | 0.55 | [1] |

| 5o | - | STAT3 DNA-Binding (EMSA) | 0.38 | [1] |

| 8i | - | STAT3 DNA-Binding (EMSA) | 0.34 | [1] |

| Azetidin-2-one Derivatives | ||||

| Compound 17 | Breast Cancer (MCF7) | Cytotoxicity | 28.66 | [3] |

| Compound 5 | Breast Cancer (MCF7) | Cytotoxicity | 49.52 | [4] |

Experimental Protocols: Anticancer Evaluation

Protocol 1: Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Vinyl azetidine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the vinyl azetidine derivatives in complete medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is used to detect the inhibition of STAT3 binding to its DNA consensus sequence.[1]

Materials:

-

Nuclear extracts from cancer cells with activated STAT3

-

Radiolabeled or fluorescently labeled DNA probe containing the STAT3 binding site (e.g., hSIE probe)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Binding buffer

-

Vinyl azetidine derivatives

Procedure:

-

Inhibitor Incubation: Pre-incubate nuclear extracts with increasing concentrations of the vinyl azetidine derivatives for 30 minutes at room temperature.[1]

-

Binding Reaction: Add the labeled DNA probe to the mixture and incubate to allow for STAT3-DNA complex formation.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging.

-

Data Analysis: A decrease in the intensity of the shifted band (STAT3-DNA complex) in the presence of the inhibitor indicates inhibition of STAT3 DNA-binding activity. Quantify the bands to determine the IC50 value.

Signaling Pathways and Mechanisms

The primary anticancer mechanism identified for azetidine derivatives is the inhibition of the STAT3 signaling pathway . These compounds can irreversibly bind to STAT3, preventing its phosphorylation, dimerization, and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.[2][5]

References

Synthetic Avenues to 3-Substituted Azetidines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry can impart favorable physicochemical properties to bioactive molecules, including improved metabolic stability, aqueous solubility, and binding affinity. The synthesis of 3-substituted azetidines, in particular, is of significant interest as this substitution pattern is prevalent in a wide array of pharmacologically active agents. This technical guide provides a comprehensive review of the core synthetic strategies for accessing these valuable building blocks, with a focus on quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Core Synthetic Strategies

The construction of the 3-substituted azetidine core can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The most prominent strategies include intramolecular cyclization, [2+2] cycloaddition reactions, and ring expansion of aziridines. More recent advancements have also highlighted the utility of C-H functionalization and the use of azabicyclo[1.1.0]butanes as versatile intermediates.

Intramolecular Cyclization

Intramolecular cyclization is a cornerstone in the synthesis of azetidines, typically involving the formation of a C-N bond from a linear precursor bearing a nitrogen nucleophile and a suitable leaving group at the 1- and 3-positions relative to each other.

A robust method involves the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination.[1] This approach utilizes a directing group to facilitate the selective activation of a C-H bond, leading to the formation of the azetidine ring.

Caption: Palladium-catalyzed intramolecular C-H amination pathway.

Another classical yet effective method is the cyclization of 1,3-aminoalcohols or their derivatives.[2] This typically involves the conversion of the hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by intramolecular nucleophilic substitution by the amine.

Caption: Azetidine synthesis from 1,3-aminoalcohols.

Lanthanum(III) triflate has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish 3-hydroxyazetidines in high yields.[3]

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions offer a direct and atom-economical route to the azetidine core by combining two unsaturated components.

The Aza Paternò–Büchi reaction , a photochemical [2+2] cycloaddition of an imine and an alkene, is a powerful tool for constructing the azetidine ring.[4][5] Recent developments have seen the advent of visible-light-mediated versions of this reaction, which often proceed under milder conditions.[1][6]

Caption: The Aza Paternò–Büchi reaction pathway.

The Staudinger ketene-imine cycloaddition is a classic method for the synthesis of β-lactams (azetidin-2-ones), which can then be further functionalized or reduced to access 3-substituted azetidines.[7] This reaction involves the [2+2] cycloaddition of a ketene, often generated in situ from an acyl chloride and a tertiary amine, with an imine.[7]

Ring Expansion of Aziridines

The ring expansion of readily available aziridines provides an alternative route to the four-membered azetidine ring. For instance, thermal isomerization of 3-bromoaziridine-3-carboxylic acid derivatives has been developed for the synthesis of 3-bromoazetidines.[8]

Quantitative Data Summary

The following tables provide a comparative overview of the yields for different synthetic routes to 3-substituted azetidines, as reported in the literature.

Table 1: Intramolecular Cyclization Yields

| Starting Material Type | Catalyst/Reagent | Product Type | Yield Range (%) | Reference |

| γ-C(sp³)–H Amine Precursor | Pd(II) catalyst, AgOAc | Functionalized Azetidines | Good to Excellent | [1] |

| cis-3,4-Epoxy Amines | La(OTf)₃ | 3-Hydroxyazetidines | High | [3] |

| N-alkenylsulfonamides | tert-Butyl hypoiodite | N-sulfonylazetidines | Good | [9] |

Table 2: [2+2] Cycloaddition Yields

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield Range (%) | Reference |

| Aza Paternò–Büchi | Imine + Alkene | UV or Visible Light | Functionalized Azetidines | Moderate to Good | [4][6] |

| Ketene-Imine Cycloaddition | In situ Ketene + Imine | Tertiary Amine | 2-Azetidinones | Moderate to Good | [7] |

Table 3: Modular Synthesis of 3,3-Disubstituted Azetidines

| Starting Material | Reagents | Product | Yield (%) | Reference |

| tert-Butyl 3-(p-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy) azetidine-1-carboxylate | Aniline | tert-Butyl 3-phenylamino-3-(p-tolyl)azetidine-1-carboxylate | 85 | [10] |

| tert-Butyl 3-(p-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy) azetidine-1-carboxylate | 4-Methoxyaniline | tert-Butyl 3-(4-methoxyphenylamino)-3-(p-tolyl)azetidine-1-carboxylate | 82 | [10] |

| tert-Butyl 3-(p-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy) azetidine-1-carboxylate | N-Methylaniline | tert-Butyl 3-(methyl(phenyl)amino)-3-(p-tolyl)azetidine-1-carboxylate | 54 | [10] |

Key Experimental Protocols

General Procedure for the Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents[10]

To a solution of tert-butyl 3-aryl-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate (0.2 mmol, 1.0 equiv) and the corresponding nucleophile (0.3 mmol, 1.5 equiv) in anhydrous dichloromethane (2.0 mL) was added scandium(III) trifluoromethanesulfonate (0.02 mmol, 0.1 equiv). The reaction mixture was stirred at room temperature until the starting material was completely consumed as monitored by thin-layer chromatography. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine.

Example: Synthesis of tert-Butyl 3-(p-tolyl)-3-(phenylamino)azetidine-1-carboxylate

Following the general procedure, a mixture of tert-butyl 3-(p-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate (81 mg, 0.2 mmol), aniline (28 mg, 0.3 mmol), and scandium(III) trifluoromethanesulfonate (9.8 mg, 0.02 mmol) in dichloromethane (2 mL) was stirred at room temperature for 12 hours. After purification by column chromatography (petroleum ether/ethyl acetate = 10/1), the title compound was obtained as a white solid (58 mg, 85% yield).

Gold-Catalyzed Intermolecular Oxidation of Alkynes for the Synthesis of Azetidin-3-ones[11]

To a solution of the N-propargylsulfonamide (0.1 mmol) and 8-methylquinoline N-oxide (1.5 equiv) in 1,2-dichloroethane (2 mL) was added AgOTf (10 mol %) and (IPr)AuCl (5 mol %). The reaction mixture was stirred at 80 °C until the starting material was consumed. The mixture was then cooled to room temperature, filtered through a short pad of Celite, and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the corresponding azetidin-3-one.

Conclusion

The synthesis of 3-substituted azetidines is a dynamic field of research with a continuous evolution of novel and efficient methodologies. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide has provided an overview of the key strategies, supported by quantitative data and experimental details, to aid researchers in navigating the synthetic landscape of this important class of heterocycles. The ongoing development of catalytic and stereoselective methods promises to further expand the accessibility and utility of 3-substituted azetidines in drug discovery and beyond.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. communities.springernature.com [communities.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 9. Azetidine synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Commercial Availability and Synthetic Pathways of tert-Butyl 3-Ethenylazetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-ethenylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery, is a substituted azetidine derivative. Its strained four-membered ring and the presence of a reactive vinyl group make it a versatile intermediate for the synthesis of a wide range of complex molecules, including novel therapeutic agents. This technical guide provides an in-depth overview of the commercial availability of this compound and details a plausible synthetic route for its preparation.

Commercial Availability

tert-Butyl 3-ethenylazetidine-1-carboxylate (CAS No. 1026796-78-0) is commercially available from a number of specialized chemical suppliers. The purity and available quantities can vary between suppliers. Researchers are advised to contact the suppliers directly for the most up-to-date information on pricing and availability. A summary of known suppliers is provided in the table below.

| Supplier Name | Product Number | Purity | Available Quantities |

| Ark Pharma Scientific Limited | Varies | ≥95% | Inquire |

| BLD Pharmatech Co., Limited | BD295160 | 96% | Inquire |

| Chemenu Inc. | CM105536 | ≥97% | Inquire |

| chemPUR Feinchemikalien und Forschungsbedarf GmbH | Varies | ≥95% | Inquire |

Synthetic Protocol

The synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate is not readily found in publicly available literature. However, a plausible and commonly employed method for the conversion of an aldehyde to a terminal alkene is the Wittig reaction. This protocol outlines a representative procedure for the synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate from its corresponding aldehyde precursor, tert-butyl 3-formylazetidine-1-carboxylate. The synthesis of the aldehyde precursor is also described.

Part 1: Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate (Precursor)

This procedure is based on a standard Swern oxidation of the corresponding alcohol.

Materials:

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and equipment for inert atmosphere reactions.

Methodology:

-

A solution of oxalyl chloride (2.0 M in DCM) is added to a cooled (-78 °C) solution of anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of DMSO in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

After stirring for a short period, a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate in anhydrous DCM is added dropwise.

-

The reaction is stirred for approximately one hour at -78 °C.

-

Triethylamine is then added to the reaction mixture, which is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

-

The crude tert-butyl 3-formylazetidine-1-carboxylate can be purified by column chromatography on silica gel.

Part 2: Synthesis of tert-Butyl 3-ethenylazetidine-1-carboxylate via Wittig Reaction

Materials:

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

-

tert-Butyl 3-formylazetidine-1-carboxylate

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware and equipment for inert atmosphere reactions.

Methodology:

-

Under an inert atmosphere, methyltriphenylphosphonium bromide is suspended in anhydrous THF in a flame-dried flask.

-

The suspension is cooled to 0 °C, and a strong base (e.g., n-BuLi solution) is added dropwise. The formation of the ylide is indicated by a color change (typically to a deep yellow or orange).

-

The reaction mixture is stirred at room temperature for a period to ensure complete ylide formation.

-

The mixture is then cooled to a low temperature (e.g., -78 °C or 0 °C).

-

A solution of tert-butyl 3-formylazetidine-1-carboxylate in anhydrous THF is added dropwise to the ylide solution.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield tert-butyl 3-ethenylazetidine-1-carboxylate.

Experimental Workflow Diagram

Caption: Synthetic workflow for tert-butyl 3-ethenylazetidine-1-carboxylate.

Conclusion

tert-Butyl 3-ethenylazetidine-1-carboxylate is a readily accessible synthetic intermediate for the development of novel chemical entities. While a variety of commercial suppliers offer this compound, the provided synthetic protocol, utilizing a Swern oxidation followed by a Wittig reaction, offers a reliable method for its laboratory-scale preparation. Researchers should always adhere to appropriate safety precautions and laboratory procedures when handling the reagents and performing the reactions described.

Methodological & Application

Application Note: Synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate

Introduction

Tert-butyl 3-ethenylazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development. The presence of the vinyl group on the azetidine ring offers a versatile handle for further chemical modifications, such as Heck coupling, hydroboration-oxidation, and polymerization. This document provides a detailed protocol for the synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate, commencing from the commercially available tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The described two-step synthesis involves an initial oxidation of the primary alcohol to an aldehyde, followed by a Wittig reaction to introduce the ethenyl moiety.

Experimental Protocols

Overall Reaction Scheme:

Step 1: Synthesis of tert-butyl 3-formylazetidine-1-carboxylate

This protocol details the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to tert-butyl 3-formylazetidine-1-carboxylate using 2-Iodoxybenzoic acid (IBX). This method is favored for its high yield and operational simplicity.

-

Materials:

-

tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

-

2-Iodoxybenzoic acid (IBX)

-

Ethyl acetate (EA)

-

Petroleum ether (PE)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

To a stirred solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (20.96 g, 112 mmol) in ethyl acetate (500 ml), add IBX (62.69 g, 224 mmol).[1]

-

Heat the reaction mixture to reflux and maintain overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add petroleum ether (500 ml) to the mixture and filter to remove the solid byproducts.[1]

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 3-formylazetidine-1-carboxylate as a yellow oil.[1]

-

Step 2: Synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate (Wittig Reaction)

This protocol describes the conversion of the aldehyde intermediate to the final product via a Wittig olefination.

-

Materials:

-

tert-butyl 3-formylazetidine-1-carboxylate

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF.

-

Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 equiv.) portion-wise.

-

Stir the resulting yellow-orange mixture at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of tert-butyl 3-formylazetidine-1-carboxylate (1.0 equiv.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain tert-butyl 3-ethenylazetidine-1-carboxylate.

-

Data Presentation

| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| 1 | tert-butyl 3-formylazetidine-1-carboxylate | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | IBX | Ethyl Acetate | 99% | - | [1] |

| 2 | tert-butyl 3-ethenylazetidine-1-carboxylate | tert-butyl 3-formylazetidine-1-carboxylate | Methyltriphenylphosphonium bromide, Potassium tert-butoxide | THF | - | >95% | - |

Note: The yield for Step 2 is not explicitly stated in the search results and is an estimation based on typical Wittig reaction efficiencies. Purity is based on commercially available product specifications.[2]

Visualizations

Experimental Workflow Diagram

References

Application Notes and Protocols: Heck Coupling Reaction with tert-butyl 3-ethenylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The Mizoroki-Heck reaction is a powerful and versatile tool for the construction of carbon-carbon bonds, typically involving the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[1][2] The reaction has a broad substrate scope and is tolerant of a wide variety of functional groups, making it highly valuable in the synthesis of pharmaceuticals and other complex organic molecules.

tert-Butyl 3-ethenylazetidine-1-carboxylate is a valuable building block in medicinal chemistry due to the presence of the strained azetidine ring, which can impart unique conformational constraints and physicochemical properties to a molecule. The vinyl group provides a handle for further functionalization, and its coupling with various aryl halides via the Heck reaction would lead to a diverse array of 3-substituted azetidine derivatives with potential biological activity.

This document provides a general methodology for performing the Heck coupling reaction with tert-butyl 3-ethenylazetidine-1-carboxylate, including a discussion of reaction components, a representative experimental protocol, and methods for analysis and purification.

Reaction Principle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) species. The generally accepted mechanism is as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Alkene Coordination and Insertion: The alkene (tert-butyl 3-ethenylazetidine-1-carboxylate) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-Ar bond.

-

β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate to form the desired substituted alkene product and a palladium-hydride species.

-

Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst for the next cycle.

Diagram: Generalized Heck Reaction Catalytic Cycle

Caption: Generalized catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols

The following is a generalized protocol for the Heck coupling of tert-butyl 3-ethenylazetidine-1-carboxylate with an aryl bromide. Note: This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials and Reagents

-

tert-Butyl 3-ethenylazetidine-1-carboxylate

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Representative Reaction Setup

Diagram: Experimental Workflow for Heck Coupling

References

Application Notes and Protocols: The Use of tert-butyl 3-ethenylazetidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 3-ethenylazetidine-1-carboxylate, also known as 1-Boc-3-vinylazetidine, is a versatile and valuable building block in modern medicinal chemistry. Its strained four-membered azetidine ring, coupled with the reactive vinyl group, provides a unique scaffold for the synthesis of novel and complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for controlled manipulation of the azetidine nitrogen. This document provides detailed application notes and experimental protocols for the use of tert-butyl 3-ethenylazetidine-1-carboxylate in the synthesis of biologically active compounds, with a focus on its application in the development of kinase inhibitors.

The azetidine moiety is increasingly incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability, and to provide specific vectoral exits for substituent placement. The vinyl group serves as a key functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds in many pharmaceutical agents.

Synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate

A common and efficient method for the synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate involves a Wittig reaction starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Experimental Protocol: Synthesis via Wittig Reaction

Materials:

-

tert-butyl 3-oxoazetidine-1-carboxylate

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 equivalents) portion-wise.

-

Allow the resulting bright yellow mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Partition the mixture between diethyl ether and water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford tert-butyl 3-ethenylazetidine-1-carboxylate as a colorless oil.